BC:CMC Formulations Provide Measurable Yield Stress Absent in Xanthan Gum
In a direct rheological comparison, BC:CMC dry formulations (1:0.5 mass ratio) at 0.5 % (w/w) produced a measurable yield stress of 1.54 ± 0.17 Pa, while commercial xanthan gum exhibited no measurable yield stress under identical conditions [1]. Moreover, BC:CMC viscosity remained essentially constant across pH 2.8–10.4, NaCl 0–350 mM, and temperature 6–80 °C, whereas xanthan gum viscosity varied markedly with these parameters [1].
| Evidence Dimension | Yield stress (Pa) |
|---|---|
| Target Compound Data | 1.54 ± 0.17 Pa (BC:CMC 1:0.5, 0.5 % w/w) |
| Comparator Or Baseline | Xanthan gum: no measurable yield stress |
| Quantified Difference | Qualitative absence vs. presence |
| Conditions | Aqueous dispersions, 0.5 % concentration, 20 °C, Cross and Herschel‑Bulkley model fits |
Why This Matters
A yield stress is essential for preventing phase separation and sedimentation in suspensions; CMC‑based systems can deliver stability that xanthan gum alone cannot.
- [1] Martins D, Dourado F, Gama M. (2023). Effect of ionic strength, pH and temperature on the behaviour of re-dispersed BC:CMC – A comparative study with xanthan gum. Food Hydrocolloids, 135, 108163. View Source
